Bactenecin-1
Description
Overview of Innate Immunity and Endogenous Antimicrobial Peptides (AMPs)
The innate immune system represents the body's first line of defense against invading pathogens. ucsd.edu This ancient and conserved defense mechanism relies on a variety of strategies, including the production of endogenous antimicrobial peptides (AMPs). ucsd.edu AMPs, also known as host defense peptides (HDPs), are small, naturally occurring molecules produced by a wide range of organisms, from prokaryotes to humans. frontiersin.orgbohrium.com These peptides are crucial components of innate immunity, providing a rapid and broad-spectrum response to microbial threats. ucsd.edufrontiersin.orgbohrium.com
Typically composed of 12 to 50 amino acids, AMPs are often cationic and amphipathic, meaning they possess both positively charged and hydrophobic regions. brieflands.com This structure allows them to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to cell death. brieflands.com Beyond their direct antimicrobial actions, AMPs can also modulate the host's immune response, a function that is gaining increasing attention. bohrium.commdpi.com They can act as signaling molecules, recruiting and activating various immune cells to the site of infection, thereby bridging the innate and adaptive immune responses. frontiersin.orgmdpi.com The growing problem of antibiotic resistance has intensified the search for alternative therapeutic agents, making AMPs a subject of significant research interest. mdpi.com
Contextualization of Cathelicidins within the AMP Family
Among the diverse families of antimicrobial peptides, cathelicidins are a prominent group found in many vertebrate species. wikidoc.orgnih.gov They are characterized by a highly conserved N-terminal pro-domain, known as the cathelin domain, and a highly variable C-terminal peptide domain which becomes the active antimicrobial peptide after cleavage. wikidoc.orgwikipedia.org In humans, there is a single cathelicidin (B612621) gene, CAMP, which encodes the precursor protein CAP-18. wikipedia.org This precursor is processed to release the mature, active peptide LL-37. wikipedia.org
Cathelicidins are stored in the granules of immune cells like neutrophils and macrophages and are released upon activation by pathogens or inflammatory signals. wikidoc.orgwikipedia.org Their functions are multifaceted; in addition to directly killing a broad range of microbes including bacteria, viruses, and fungi, they also play a significant role in modulating the immune system. nih.govmdpi.com These immunomodulatory activities include promoting wound healing, inducing chemokine and cytokine production, and influencing the activity of various immune cells. mdpi.com The structural diversity of the active cathelicidin peptides across different species is notable, ranging from linear alpha-helical peptides to smaller, beta-hairpin structures stabilized by disulfide bonds. wikipedia.org
Significance of Bactenecin-1 as a Model Antimicrobial Peptide
Bactenecin (B179754), also known as this compound or bovine dodecapeptide, is a small, cyclic antimicrobial peptide originally isolated from bovine neutrophils. nih.govasm.org It is one of the smallest known natural cationic AMPs, composed of only 12 amino acids. asm.org Its sequence, RLCRIVVIRVCR, includes two cysteine residues that form a disulfide bond, creating a characteristic loop structure. nih.govubc.ca This cyclic structure is crucial for its activity, particularly against Gram-negative bacteria. asm.orgubc.ca
Bactenecin's small size, well-defined structure, and unique mechanism of action make it an excellent model peptide for research. asm.org Studies on bactenecin have provided valuable insights into the structure-function relationships of AMPs. For instance, research has shown that while its cyclic form is more effective against Gram-negative bacteria, its linearized versions exhibit improved activity against some Gram-positive bacteria. asm.orgubc.ca This highlights the importance of the peptide's conformation in determining its antimicrobial spectrum. Furthermore, bactenecin's ability to permeate the bacterial outer membrane and potentially act on intracellular targets, such as ribosomes, offers a distinct mechanism compared to many other membrane-disrupting AMPs. asm.orgtoku-e.com
Research Challenges and Opportunities in Peptide-Based Antimicrobials
The development of antimicrobial peptides as therapeutic agents presents both significant challenges and promising opportunities. A major hurdle is the potential for toxicity to host cells, as the same properties that allow AMPs to disrupt microbial membranes can also affect mammalian cells. oup.comrsc.org Other challenges include their susceptibility to degradation by proteases in the body, which can lead to a short half-life, and the high cost of production compared to conventional antibiotics. rsc.orgfarmaciajournal.com
Despite these obstacles, the unique properties of AMPs offer considerable advantages. Their broad-spectrum activity and novel mechanisms of action make them less prone to the development of bacterial resistance compared to traditional antibiotics. frontiersin.orgoup.com Furthermore, their immunomodulatory functions provide an additional therapeutic benefit by enhancing the host's own defense mechanisms. mdpi.com
Current research is focused on overcoming the limitations of natural AMPs. Strategies include designing synthetic analogues with improved stability and reduced toxicity, developing novel delivery systems to protect the peptides from degradation, and exploring synergistic combinations with existing antibiotics. oup.comrsc.orgnih.gov The continued investigation of model peptides like bactenecin will be instrumental in designing the next generation of peptide-based antimicrobials.
Detailed Research Findings on this compound
Bactenecin is a 12-amino-acid cyclic peptide with the sequence RLCRIVVIRVCR, cyclized via a disulfide bond between the two cysteine residues. ubc.ca This structure confers a rigid beta-turn conformation. asm.orgubc.ca Research has demonstrated that bactenecin exhibits antimicrobial activity, particularly against Gram-negative bacteria. nih.govfrontiersin.org Its mechanism of action involves permeabilizing the bacterial outer membrane. asm.orgnih.gov Some studies also suggest an intracellular mode of action, potentially by inhibiting protein synthesis through binding to bacterial ribosomes. toku-e.com
The table below summarizes key findings from various research studies on this compound and its derivatives.
| Study Focus | Key Findings | Organism(s) Studied |
| Structure-Activity Relationship | The cyclic structure of bactenecin is crucial for its activity against Gram-negative bacteria. Linearization of the peptide reduces this activity but can increase its effectiveness against some Gram-positive bacteria. asm.orgubc.ca | Escherichia coli, Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis |
| Mechanism of Action | Bactenecin permeabilizes the outer membrane of Gram-negative bacteria. asm.orgnih.gov It shows weaker activity in depolarizing the cytoplasmic membrane compared to its linear variants. asm.org Some evidence points to the inhibition of protein synthesis as an intracellular target. toku-e.com | Escherichia coli, Burkholderia pseudomallei |
| Synthetic Derivatives | Increasing the positive charge and adding tryptophan residues to bactenecin analogues can enhance their antimicrobial activity and broaden their spectrum. asm.org Linear derivatives have been designed to have increased net charge and reduced hydrophobicity, resulting in higher antimicrobial activity and lower cytotoxicity compared to the parent molecule. nih.govfrontiersin.org | Gram-positive and Gram-negative bacteria, including foodborne pathogens. |
| Cytotoxicity | Native bactenecin has been observed to be cytotoxic to certain mammalian cells, including neurons and glial cells. nih.gov However, some synthetic derivatives have shown significantly lower hemolytic activity and cytotoxicity. nih.govfrontiersin.org | Rat embryonic neurons, fetal rat astrocytes, human glioblastoma cells |
| Activity against Resistant Bacteria | A D-enantiomeric, lipidated analog of bactenecin demonstrated a significantly enhanced antibacterial spectrum against both Gram-positive and Gram-negative bacteria, including some drug-resistant strains. nih.gov | Staphylococcus aureus, Escherichia coli (including drug-resistant strains) |
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RICRIIFLRVCR |
Origin of Product |
United States |
Origin and Biological Context of Bactenecin 1
Discovery and Isolation from Bovine Neutrophils
Bactenecin-1 was first discovered and isolated from bovine neutrophils, a type of white blood cell that is a critical component of the innate immune system. genscript.comfrontiersin.organaspec.com These neutrophils contain granules that store a variety of antimicrobial proteins and peptides, which are released to combat invading pathogens. The isolation of bactenecins was achieved through a two-step chromatographic procedure from extracts of these granules. nih.gov this compound is a small, cyclic peptide, composed of 12 amino acids. frontiersin.orgubc.ca Its structure is characterized by a disulfide bond formed between two cysteine residues. frontiersin.orgubc.ca
Role of this compound within the Bovine Innate Immune System
As part of the innate immune system, this compound provides a first line of defense against a broad spectrum of pathogens. frontiersin.org It exhibits potent antimicrobial activity, particularly against Gram-negative bacteria. frontiersin.orgnih.gov The cationic nature of the peptide allows it to interact with and disrupt the negatively charged membranes of bacteria, leading to cell death. nih.gov This mechanism of action is a hallmark of many antimicrobial peptides and is crucial for the immediate response to infection. The presence of this compound and other related peptides in the granules of neutrophils allows for a rapid deployment of these defense molecules at sites of infection.
Biosynthesis and Processing of this compound Precursors in Myeloid Cells
Bactenecins are not synthesized in their final, active form. Instead, they are produced as larger precursor molecules in myeloid cells, the progenitors of neutrophils, within the bone marrow. nih.govsemanticscholar.org
Research has identified the primary translation products as preprobactenecins. nih.govsemanticscholar.org For bactenecins with molecular masses of approximately 7 and 5 kDa, designated Bac7 and Bac5 respectively, the preprobactenecins are 23.5 and 21 kDa. nih.govsemanticscholar.org These precursors are then processed into smaller probactenecins. The probactenecin form of Bac7 is a 20 kDa polypeptide, while the initial 15.8 kDa processed polypeptide of the Bac5 precursor is further converted into a 15 kDa granule storage form. nih.gov These probactenecins are the storage forms found within the large granules of mature neutrophils. nih.gov The biosynthesis of these precursors is thought to occur at the myelocyte stage of cell maturation and ceases as the myeloid cells differentiate. semanticscholar.org
| Precursor Stage | Approximate Molecular Mass (kDa) - Bac7 | Approximate Molecular Mass (kDa) - Bac5 |
| Preprobactenecin | 23.5 | 21 |
| Probactenecin (initial processed form) | 20 | 15.8 |
| Probactenecin (granule storage form) | 20 | 15 |
The final maturation of bactenecins into their active form occurs through proteolytic cleavage of the probactenecins. nih.gov This cleavage is catalyzed by neutral serine proteases. nih.gov These proteases are likely derived from the azurophil granules and are unmasked when the granules are solubilized, for instance, upon neutrophil activation at a site of infection. nih.gov This controlled, localized activation ensures that the potent antimicrobial activity of bactenecins is unleashed only when and where it is needed, minimizing potential damage to host cells.
Structural Characteristics and Conformational Dynamics of Bactenecin 1 Relevant to Function
Cyclic Dodecapeptide Architecture and Disulfide Bond Formation
Bactenecin-1 is a small, cationic peptide composed of 12 amino acids, originally isolated from bovine neutrophils. ubc.canih.gov Its primary sequence is RLCRIVVIRVCR. ubc.ca A defining feature of this compound is its cyclic structure, which is formed by a disulfide bond between the two cysteine residues at positions 3 and 11. ubc.canih.govnih.govresearchgate.netnih.gov This covalent linkage creates a nine-membered ring within the molecule. nih.gov The formation of this single disulfide bond is crucial for its native structure and has been confirmed by mass spectrometry, which shows a molecular mass difference between the reduced (linear) and oxidized (cyclic) forms. ubc.ca This cyclic architecture, stabilized by the disulfide bridge, is a key characteristic that distinguishes it from many other antimicrobial peptides. nih.govresearchgate.netnih.gov
The structure of bactenecin (B179754) is amphipathic, with a hydrophobic core and positively charged residues located at both the N- and C-termini. ubc.ca This distribution of hydrophobic and cationic regions is critical for its interaction with bacterial membranes.
Table 1: Primary Structure and Key Features of this compound
| Feature | Description | Reference |
| Amino Acid Sequence | RLCRIVVIRVCR | ubc.ca |
| Number of Residues | 12 | ubc.canih.govnih.gov |
| Cyclization | Disulfide bond | ubc.canih.govresearchgate.netnih.gov |
| Cysteine Positions | 3 and 11 | nih.gov |
| Key Residue Types | 4 Arginine, 2 Cysteine, 6 Hydrophobic | nih.govnih.gov |
Conformational States and Environmental Influence
The three-dimensional conformation of this compound is not static and can be influenced by its surrounding environment. However, its cyclic nature imparts a significant degree of structural rigidity.
Circular dichroism spectroscopy has revealed that this compound predominantly exists in a rigid β-turn structure. ubc.canih.govresearchgate.netnih.gov Specifically, it adopts a type I β-turn conformation. nih.govresearchgate.netnih.gov A remarkable characteristic of this compound is that it maintains this β-turn structure regardless of the environment, a feature attributed to the constraining effect of the disulfide bond. ubc.canih.govresearchgate.netnih.gov This inherent rigidity distinguishes it from its linear counterparts, which exhibit more conformational flexibility. ubc.caresearchgate.netnih.gov Computer modeling further supports the β-hairpin structure, with the Val6-Val7-Ile8 residues potentially forming the β-turn. plos.org
While the core β-turn of cyclic this compound is largely rigid, its linear derivatives and the peptide itself can exhibit conformational changes in environments that mimic bacterial membranes. ubc.caresearchgate.netubc.cafrontiersin.org
In aqueous solutions like phosphate (B84403) buffer, linear versions of bactenecin adopt a disordered or random coil structure. ubc.caubc.cafrontiersin.org However, in the presence of membrane-mimicking environments, they undergo significant conformational shifts. For instance, in trifluoroethanol (TFE), which mimics a hydrophobic membrane environment, linear bactenecin variants can adopt an α-helical structure. ubc.cafrontiersin.org In the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, which simulate a bacterial membrane, these peptides can form a mix of α-helical and β-sheet structures. frontiersin.org
Circular dichroism studies have shown that while cyclic bactenecin maintains its β-turn structure, its linear forms are more adaptable. ubc.caresearchgate.netnih.gov For example, in the presence of liposomes composed of POPC/POPG, linear bactenecin shows a shift towards a β-sheet structure. ubc.ca This conformational adaptability in membrane-like environments is a crucial aspect of the antimicrobial mechanism for many peptides, as it facilitates their insertion into and disruption of the bacterial membrane. frontiersin.orgnih.gov
Table 2: Conformational States of Bactenecin and its Linear Analogs in Different Environments
| Peptide Form | Environment | Predominant Conformation | Reference |
| Cyclic this compound | Aqueous Buffer, TFE, Liposomes | β-Turn | ubc.canih.govresearchgate.netnih.gov |
| Linear Bactenecin | Aqueous Buffer (Phosphate) | Random Coil/Unordered | ubc.caubc.cafrontiersin.org |
| Linear Bactenecin | Trifluoroethanol (TFE) | α-Helix | ubc.cafrontiersin.org |
| Linear Bactenecin | Sodium Dodecyl Sulfate (SDS) Micelles | Mixed α-Helix and β-Sheet | frontiersin.org |
| Linear Bactenecin | POPC/POPG Liposomes | β-Sheet | ubc.ca |
Oligomeric Status and its Influence on Antimicrobial Activity
The biological activity of this compound is not solely dependent on its monomeric structure; its ability to self-associate into oligomers plays a significant role in its antimicrobial function. plos.orgkoreascience.kr It has been observed that bactenecin can form filament-like structures on membrane surfaces. plos.org
Research suggests that the oligomeric state of bactenecin dictates its mode of action and the potency of its antimicrobial activity. plos.org For instance, homodimeric bactenecin has been found to exhibit more potent antibacterial activity than its monomeric form. koreascience.kr This enhanced activity is particularly notable under physiological salt conditions, where the activity of the monomeric form is significantly reduced. bmbreports.org
Modeling studies indicate that bactenecin can form both antiparallel and parallel dimers. plos.org These dimeric forms are proposed to bind more tightly to membranes than the monomer. plos.org Dimerization, especially parallel dimerization of the N-terminal β-strands, is thought to allow for deeper penetration of the peptide into the hydrophobic core of the bacterial membrane. plos.org Calculations have shown that while a bactenecin monomer has a surface orientation on the membrane, dimers can penetrate much more deeply. plos.org This deeper insertion is believed to significantly enhance the peptide's interaction with and disruption of the membrane, leading to increased antimicrobial efficacy. plos.orgresearchgate.net The formation of these oligomeric structures, such as dimers or larger β-sheets, may lead to rapid membrane permeabilization, resulting in cell death. researchgate.net
Mechanisms of Antimicrobial Action of Bactenecin 1
Membrane Permeabilization and Disruption
The primary and most well-documented mechanism of Bactenecin-1 is the permeabilization and disruption of bacterial membranes. nih.govresearchgate.net This process is initiated by the peptide's cationic nature, which facilitates its interaction with the negatively charged components of the bacterial cell surface. nih.govfrontiersin.org
In Gram-negative bacteria, the initial point of contact for this compound is the outer membrane, specifically the lipopolysaccharide (LPS) layer. nih.govubc.ca The peptide's positive charge is attracted to the negatively charged phosphate (B84403) groups of LPS. nih.gov This electrostatic interaction allows this compound to bind to LPS, displacing the divalent cations like Mg2+ that are essential for maintaining the structural integrity of the outer membrane. ubc.caasm.org
Studies have shown that native cyclic bactenecin (B179754) binds to LPS more effectively than its linear counterparts, which correlates with its higher activity against Gram-negative bacteria. ubc.canih.gov This binding disrupts the outer membrane, creating a pathway for the peptide to traverse this barrier in a process known as self-promoted uptake. asm.orgasm.org The ability of this compound to permeabilize the outer membrane has been demonstrated using the NPN (1-N-phenylnaphthylamine) uptake assay, which showed that bactenecin was more effective at this than its linearized versions. ubc.ca Research on Burkholderia pseudomallei also confirmed that this compound exhibits strong binding to LPS. nih.govresearchgate.netmedchemexpress.com
| Peptide Form | Outer Membrane Permeabilization (Half-maximal effective concentration) | Reference |
| Bactenecin (cyclic) | 0.8 µg/ml | ubc.ca |
| Lin-Bac2S (linear derivative) | 2.0 µg/ml | ubc.ca |
| Linear bactenecin (reduced) | 4.5 µg/ml | ubc.ca |
Following its passage through the outer membrane, this compound interacts with the cytoplasmic (inner) membrane. frontiersin.orgubc.ca This interaction leads to a rapid depolarization of the membrane potential. frontiersin.org The dissipation of the membrane potential is a critical step in the peptide's bactericidal action, as it disrupts essential cellular processes that rely on the electrochemical gradient, such as ATP synthesis and transport. frontiersin.org
The precise mechanism by which this compound disrupts the cytoplasmic membrane is thought to involve the formation of pores or channels. bmbreports.orgnih.gov Several models have been proposed for antimicrobial peptides, including the barrel-stave, toroidal pore, and carpet models. nih.govgoettingen-research-online.deelifesciences.org For this compound, evidence suggests it may form large β-sheet structures that aggregate and insert into the membrane, leading to permeabilization. nih.govnih.gov Modeling studies have shown that this compound can insert deeply and stably into the membrane, to depths of up to 9 Å. nih.govresearchgate.netnih.gov
This insertion alters the fluidity of the membrane, a change that can be observed through various biophysical techniques. nih.govmedchemexpress.com The peptide-induced perturbation of the lipid bilayer leads to a loss of membrane integrity and the leakage of cellular contents. nih.gov It has been proposed that this compound may form dimers or larger oligomers in a concentration-dependent manner to facilitate this rapid membrane permeabilization. nih.govnih.gov While the exact pore structure is still under investigation, the consequence is a fatal disruption of the cell's physical boundary. nih.gov
Proposed Intracellular Targets beyond the Bacterial Membrane
While membrane disruption is a primary killing mechanism, there is growing evidence that this compound and its derivatives can translocate across the bacterial membrane to engage with intracellular targets. ubc.caplos.orgmdpi.com This dual-action model, targeting both the membrane and internal components, may contribute to its potent antimicrobial activity and a lower likelihood of resistance development. researchgate.net
Several studies have identified the bacterial ribosome as a key intracellular target for proline-rich antimicrobial peptides (PrAMPs), a group that includes bactenecin derivatives like Bac7. oncotarget.comoup.comacs.org Bactenecin has been shown to inhibit protein synthesis by binding to bacterial ribosomes. toku-e.com Specifically, PrAMPs like Bac7 can enter the ribosome exit tunnel, effectively blocking the progression of the nascent polypeptide chain and halting translation. oncotarget.comoup.com
Research using E. coli proteome microarrays has indicated that a derivative, Bac7, targets proteins involved in purine (B94841) metabolism. nih.govnih.gov The ability to inhibit such a fundamental process as protein synthesis represents a significant secondary mechanism of action that complements its membrane-disrupting activity. mdpi.comoncotarget.com
| Bactenecin Derivative | Proposed Intracellular Action | Reference |
| Bactenecin | Binds to bacterial ribosomes | toku-e.com |
| Bac7(1-35) | Inhibits protein synthesis by targeting ribosomal proteins | mdpi.comoup.com |
| Bac7 | Targets proteins in purine metabolism | nih.govnih.gov |
In addition to protein synthesis, there is evidence that bactenecins can interact with nucleic acids. mdpi.com Studies have shown that bovine cathelicidins, including this compound, can bind to DNA. researchgate.net This interaction can be visualized through gel retardation assays, where the migration of plasmid DNA is altered in the presence of the peptide. researchgate.net The binding to nucleic acids could interfere with essential processes like DNA replication and transcription. mdpi.com This interaction with negatively charged nucleic acids is also proposed as a potential intracellular target. researchgate.net
Impact on Biofilm Formation
Bactenecin, a cyclic antimicrobial peptide isolated from bovine neutrophils, demonstrates a significant capacity to interfere with bacterial biofilm formation, a critical aspect of its antimicrobial action. psu.edumedchemexpress.com Biofilms are structured communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances, which contribute to persistent infections and increased resistance to antimicrobial agents. nih.govfrontiersin.org Bactenecin's impact on these complex structures has been a subject of detailed research, revealing its potential to both inhibit the initial stages of biofilm development and disrupt established biofilms.
Research Findings on Biofilm Inhibition and Disruption
Studies have shown that Bactenecin and its derivatives can effectively inhibit biofilm formation across a range of pathogenic bacteria. In research on Burkholderia pseudomallei, the causative agent of melioidosis, Bactenecin exhibited potent anti-biofilm activity. nih.gov It was shown to inhibit more than 50% of biofilm formation at all tested concentrations (20, 50, and 100 µM) and time points (1, 2, 3, and 4 hours). nih.gov Notably, the inhibitory kinetics of Bactenecin were faster than those of the conventional antibiotic ceftazidime. nih.govresearchgate.net While ceftazidime's inhibitory effect increased dramatically after two hours, Bactenecin demonstrated significant inhibition within the first hour of treatment. nih.gov A complete inhibition of B. pseudomallei cell growth was observed at a concentration of 50 µM. nih.govresearchgate.net
Bactenecin's anti-biofilm capabilities extend to other bacteria as well. When expressed in Bacillus subtilis, it was found to inhibit the growth of sulfate-reducing bacteria (SRB) like Desulfovibrio vulgaris within a biofilm. psu.eduoup.com This resulted in a 36-fold decrease in the D. vulgaris population in a B. subtilis biofilm expressing Bactenecin and significantly reduced SRB-induced corrosion of stainless steel. psu.eduoup.com The peptide's structure, which includes a cyclic form with a hydrophobic ring and a hydrophilic tail, is thought to contribute to its strong ability to eradicate total biofilm mass through surfactant-like interactions. researchgate.net
However, the efficacy of Bactenecin against Pseudomonas aeruginosa biofilms has yielded some conflicting results. While some research points to the anti-biofilm potential of Bactenecin derivatives, other studies using a bovine Bactenecin homolog, Bac2A, found no inhibitory effect on P. aeruginosa biofilm formation at sub-inhibitory concentrations. frontiersin.orgnih.gov In contrast, the human peptide LL-37 and the bovine peptide indolicidin (B8082527) did show potent inhibition under similar conditions, suggesting that the anti-biofilm activity can be peptide- and species-specific. frontiersin.orgnih.gov
The mechanism behind Bactenecin's anti-biofilm action is multifaceted. A primary mechanism is its ability to rapidly permeabilize bacterial membranes. medchemexpress.comnih.gov Studies on B. pseudomallei revealed that Bactenecin exhibits stronger binding to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, compared to other linear peptides. nih.govresearchgate.net This interaction leads to perturbation of the inner membrane, changes in membrane fluidity, and subsequent leakage of cellular contents, ultimately leading to cell death. medchemexpress.comnih.govresearchgate.net Computational modeling supports this, showing that Bactenecin's cyclical structure allows for stable and deep insertion into the bacterial membrane. researchgate.net
Furthermore, derivatives of Bactenecin have been shown to target the stringent stress response pathway, a highly conserved system crucial for biofilm formation and maintenance, by triggering the degradation of the signaling molecule ppGpp. karger.com While direct evidence for Bactenecin's interference with quorum sensing (QS)—a bacterial cell-to-cell communication system that coordinates gene expression for biofilm formation—is less established, the inhibition of QS is a known anti-biofilm strategy. nih.govkarger.commdpi.comscielo.br Given that peptides can interfere with QS systems, this remains a potential, though less directly confirmed, mechanism for Bactenecin. biorxiv.org
Data on Bactenecin's Biofilm Inhibition Activity
| Target Organism | Bactenecin Concentration | Observed Effect | Citation |
| Burkholderia pseudomallei | 20 µM | >50% inhibition of biofilm formation. nih.gov | nih.gov |
| Burkholderia pseudomallei | 50 µM | >60% inhibition of biofilm formation; complete inhibition of cell growth in long-term assays. nih.govresearchgate.net | nih.govresearchgate.net |
| Burkholderia pseudomallei | 100 µM | >65% inhibition of biofilm formation. nih.gov | nih.gov |
| Desulfovibrio vulgaris | N/A (Expressed by B. subtilis) | 36-fold decrease in population within a biofilm. psu.edu | psu.edu |
| Pseudomonas aeruginosa (homolog Bac2A) | 12.5 µg/ml (sub-inhibitory) | No detectable inhibitory effect on biofilm formation. nih.gov | nih.gov |
Table of Mentioned Compounds
Antimicrobial Spectrum and Efficacy of Bactenecin 1
Activity against Gram-Negative Bacterianih.govasm.orgresearchgate.netnih.govtoku-e.comubc.ca
Bactenecin (B179754) exhibits broad activity against Gram-negative bacteria. nih.govfrontiersin.org Its mechanism of action often involves interaction with the lipopolysaccharide (LPS) on the outer membrane of these bacteria, leading to increased membrane permeability and subsequent cell death. nih.govfrontiersin.org The cyclic structure of bactenecin, maintained by a disulfide bond, is crucial for its potent activity against many Gram-negative species. asm.orgresearchgate.netnih.gov
Escherichia colinih.govresearchgate.netnih.govbrieflands.commedchemexpress.comfrontiersin.org
Bactenecin has shown notable efficacy against Escherichia coli. researchgate.netnih.gov Studies have demonstrated that it can inhibit the growth of E. coli and disrupt its cell membrane integrity. nih.govmedchemexpress.com The peptide's cationic nature facilitates its interaction with the negatively charged components of the bacterial outer membrane. nih.govfrontiersin.org Research has shown that bactenecin can permeabilize both the outer and inner membranes of E. coli, leading to cell death. nih.govubc.ca The minimum inhibitory concentration (MIC) of native bactenecin against E. coli has been reported to be around 8 µg/mL. brieflands.com Some studies have explored linear derivatives of bactenecin, which in some cases, show altered but still significant activity against E. coli. researchgate.netfrontiersin.org
**Table 1: Antimicrobial Activity of Bactenecin and its Derivatives against *Escherichia coli***
| Peptide | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Bactenecin | ATCC 25922 | ~8 | brieflands.com |
| Bactenecin | Wild Type | >128 | researchgate.netnih.gov |
| Linear Bactenecin (reduced) | Wild Type | >128 | researchgate.netnih.gov |
| Bac2S (linear derivative) | Wild Type | >128 | researchgate.netnih.gov |
| Bactenecin | Outer membrane barrier-defective mutant | 8 | researchgate.netnih.gov |
| Linear Bactenecin (reduced) | Outer membrane barrier-defective mutant | 8 | researchgate.netnih.gov |
| Bac2S (linear derivative) | Outer membrane barrier-defective mutant | 8 | researchgate.netnih.gov |
Pseudomonas aeruginosaasm.orgresearchgate.netnih.gov
Bactenecin is also active against Pseudomonas aeruginosa. researchgate.netnih.gov Similar to its action on E. coli, the cyclic form of bactenecin is more effective against wild-type P. aeruginosa compared to its linear counterparts. researchgate.netnih.gov The interaction with the outer membrane is a key step in its antimicrobial action against this bacterium.
**Table 2: Antimicrobial Activity of Bactenecin and its Derivatives against *Pseudomonas aeruginosa***
| Peptide | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Bactenecin | H187 | 16 | researchgate.netnih.gov |
| Linear Bactenecin (reduced) | H187 | >128 | researchgate.netnih.gov |
| Bac2S (linear derivative) | H187 | >128 | researchgate.netnih.gov |
| Bactenecin | Outer membrane barrier-defective mutant | 16 | researchgate.netnih.gov |
| Linear Bactenecin (reduced) | Outer membrane barrier-defective mutant | 16 | researchgate.netnih.gov |
| Bac2S (linear derivative) | Outer membrane barrier-defective mutant | 16 | researchgate.netnih.gov |
Salmonella typhimuriumasm.orgresearchgate.netnih.gov
The antimicrobial spectrum of bactenecin includes Salmonella typhimurium. researchgate.netnih.gov The native cyclic peptide demonstrates greater activity against this Gram-negative pathogen than its linear forms, a pattern consistent with its activity against other Gram-negative bacteria. researchgate.netnih.gov
**Table 3: Antimicrobial Activity of Bactenecin and its Derivatives against *Salmonella typhimurium***
| Peptide | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Bactenecin | Wild Type | 32 | researchgate.netnih.gov |
| Linear Bactenecin (reduced) | Wild Type | >128 | researchgate.netnih.gov |
| Bac2S (linear derivative) | Wild Type | >128 | researchgate.netnih.gov |
Burkholderia pseudomalleinih.govresearchgate.netplos.orgnih.gov
Bactenecin has demonstrated potent bactericidal activity against Burkholderia pseudomallei, the causative agent of melioidosis. nih.govplos.org At a concentration of 5 µM, bactenecin showed 96.1% bactericidal activity, which was stronger than the antibiotic ceftazidime. nih.govplos.org At 20 µM, its killing activity reached 99.8%. nih.gov Long-term time-kill assays revealed complete inhibition of cell growth at 50 µM. nih.govresearchgate.netnih.gov The strong bactericidal effect of bactenecin against B. pseudomallei is linked to its ability to efficiently permeabilize the bacterial membrane. nih.govplos.org Furthermore, bactenecin has been shown to inhibit the formation of B. pseudomallei biofilms. nih.govplos.org
**Table 4: Bactericidal Activity of Bactenecin against *Burkholderia pseudomallei***
| Peptide Concentration | Bactericidal Activity (%) | Reference |
|---|---|---|
| 5 µM | 96.1 | nih.govplos.org |
| 10 µM | >96.1 | nih.govplos.org |
| 20 µM | 99.8 | nih.gov |
Activity against Gram-Positive Bacterianih.govasm.orgresearchgate.netnih.gov
The activity of native, cyclic bactenecin against Gram-positive bacteria is generally limited. ubc.caasm.org However, linearization of the peptide has been shown to enhance its efficacy against certain Gram-positive species. asm.orgresearchgate.netnih.gov This suggests that the structural conformation of bactenecin plays a significant role in its spectrum of activity.
Staphylococcus epidermidisnih.govasm.orgresearchgate.netnih.gov
Native cyclic bactenecin shows little to no activity against Staphylococcus epidermidis. asm.orgresearchgate.netnih.gov In contrast, the linear forms of the peptide, such as the reduced form and the derivative Bac2S, have demonstrated activity against this Gram-positive bacterium. researchgate.netnih.gov This highlights the importance of the peptide's structure in determining its target spectrum.
**Table 5: Antimicrobial Activity of Bactenecin and its Derivatives against *Staphylococcus epidermidis***
| Peptide | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Bactenecin | SAP1 | >128 | researchgate.netnih.gov |
| Linear Bactenecin (reduced) | SAP1 | 64 | researchgate.netnih.gov |
| Bac2S (linear derivative) | SAP1 | 64 | researchgate.netnih.gov |
Enterococcus faecalis
Native cyclic bactenecin initially showed limited activity against Enterococcus faecalis. asm.orgnih.gov However, modifications to the peptide structure have been explored to enhance its efficacy. Linearized versions of bactenecin, created by reducing its disulfide bridge or substituting cysteine with serine, demonstrated activity against E. faecalis, whereas the cyclic form was largely inactive against this Gram-positive bacterium. ubc.ca
Further studies have investigated the potential of bactenecin and its derivatives in combination with other antimicrobial peptides. For instance, synergistic effects have been observed when bactenecin is combined with protegrin-1 (B1576752) and LL-37 against E. faecalis. frontiersin.orgubc.ca The development of novel antimicrobial peptides derived from other sources has also shown promise against E. faecalis, including vancomycin-resistant strains. nih.govnih.gov For example, a bacteriocin (B1578144) produced by Enterococcus faecalis KT11 exhibited a broad antimicrobial spectrum, including activity against vancomycin-resistant enterococci. nih.gov
**Table 1: Antimicrobial Activity of Bactenecin and its Derivatives against *Enterococcus faecalis***
| Peptide/Compound | Strain | MIC (μg/mL) | Source |
|---|---|---|---|
| Native Cyclic Bactenecin | E. faecalis ATCC 29212 | >128 | ubc.ca |
| Linear Bactenecin | E. faecalis ATCC 29212 | 16 | ubc.ca |
| Bactenecin + Protegrin-1 | E. faecalis | Synergy Observed | ubc.ca |
| Bactenecin + LL-37 | E. faecalis | Synergy Observed | frontiersin.org |
| Vancomycin (tolerant strain) | E. faecalis (VSE) | 1 | nih.gov |
Staphylococcus aureus
Similar to its activity against E. faecalis, native cyclic bactenecin has demonstrated modest to little activity against Staphylococcus aureus. asm.orgnih.govresearchgate.net However, synthetic modifications and the development of bactenecin derivatives have led to improved anti-staphylococcal properties. researchgate.net For instance, a synthetic version of bactenecin was shown to inhibit the growth of S. aureus at concentrations comparable to the naturally derived peptide. nih.gov
Derivatives of bactenecin have been designed to enhance activity against both Gram-positive and Gram-negative bacteria, including S. aureus. researchgate.net Furthermore, some cationic defense peptides, including bactenecin, have shown potent in vitro bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). oup.com The combination of certain defensins with antibiotics like rifampicin (B610482) has also demonstrated synergistic effects against S. aureus. researchgate.net
**Table 2: Antimicrobial Activity of Bactenecin and its Derivatives against *Staphylococcus aureus***
| Peptide/Compound | Strain | MIC (μg/mL) | Source |
|---|---|---|---|
| Native Cyclic Bactenecin | S. aureus | >128 | asm.org |
| Synthetic Bactenecin | S. aureus | 32 (IC50) | medkoo.com |
| Bactenecin Derivatives | MRSA | Potent in vitro activity | oup.com |
| hBD-3 | S. aureus | 1 (0.5-4) | researchgate.net |
| HNP-1 | S. aureus | 4 (2-8) | researchgate.net |
Activity against Mycobacterial Species
The activity of bactenecins against mycobacteria has also been a subject of investigation. Bactenecin 5 (Bac5), a linear proline-rich bovine antimicrobial peptide, has demonstrated broad antimicrobial activity, including against some mycobacterial species. plos.orgnih.govplos.org A study investigating the in vitro activity of twelve different antimicrobial peptides, including bactenecin, against clinical isolates of Mycobacterium tuberculosis and Mycobacterium avium found that bactenecin showed moderate activity. ub.edu Specifically, the study reported Minimum Inhibitory Concentrations (MICs) for bactenecin against these mycobacterial isolates. ub.edu
Table 3: Antimicrobial Activity of Bactenecin against Mycobacterial Species
| Peptide | Species | MIC (µg/ml) | Source |
|---|---|---|---|
| Bactenecin | M. tuberculosis | >128 | ub.edu |
| Bactenecin | M. avium | >128 | ub.edu |
| Bactenecin 5 (Bac5) | Mycobacterial species | Broad activity | plos.orgnih.govplos.org |
Comparative Efficacy against Antibiotic-Susceptible and -Resistant Strains
A critical area of research is the efficacy of bactenecin and its derivatives against antibiotic-resistant bacteria. The emergence of multidrug-resistant pathogens has spurred the development of new antimicrobial agents, with cationic peptides like bactenecin being promising candidates. asm.orgresearchgate.net
Studies have shown that derivatives of bactenecin can exhibit a significantly enhanced antibacterial spectrum, with activity against both Gram-positive and Gram-negative bacteria, including some drug-resistant strains. nih.gov For example, certain cationic defense peptides, including bactenecin, have demonstrated potent in vitro bactericidal activity against methicillin-resistant S. aureus (MRSA). oup.com The combination of bactenecin with other peptides has also shown synergistic effects against resistant strains. ubc.ca Furthermore, research into other antimicrobial peptides has highlighted their potential against vancomycin-resistant Enterococcus faecium and other multidrug-resistant bacteria. mdpi.comnih.gov
Bacteriocins produced by bacteria such as Enterococcus faecalis have also shown effectiveness against various pathogens, including vancomycin- and/or methicillin-resistant bacteria, suggesting their potential as therapeutic options for multidrug-resistant infections. nih.gov
Structure Activity Relationships Sar and Peptide Engineering of Bactenecin 1 Derivatives
Influence of Cyclization and Disulfide Bond on Antimicrobial Activity
The native form of Bactenecin (B179754) is a cyclic molecule, a conformation maintained by a disulfide bond between two cysteine residues at positions 3 and 11. brieflands.comresearchgate.net This cyclic structure, which confers a rigid β-turn conformation, is crucial for its activity against wild-type Gram-negative bacteria. ubc.canih.gov The cyclization appears to be vital for effective interaction with and permeabilization of the outer membrane of these bacteria. ubc.canih.gov Studies have shown that cyclic Bactenecin binds effectively to lipopolysaccharide (LPS), a major component of the Gram-negative outer membrane. nih.govresearchgate.net
The structural flexibility of linear analogs also differs significantly from their cyclic counterpart. While cyclic Bactenecin maintains a rigid structure in various environments, linear versions are more adaptable, capable of adopting random coil, α-helical, or β-sheet structures depending on the surrounding medium. ubc.canih.gov
Role of Amino Acid Composition and Sequence Modifications
The antimicrobial prowess of Bactenecin and its derivatives is intrinsically linked to their amino acid makeup and the spatial arrangement of these residues. Key physicochemical properties, including positive charge, hydrophobicity, and amphipathicity, are dictated by the peptide's sequence and are pivotal to its function. asm.orgfrontiersin.org
Impact of Positive Charge Distribution
Bactenecin is a cationic peptide, a characteristic that is fundamental to its initial interaction with negatively charged bacterial membranes. mdpi.com The electrostatic attraction between the positively charged peptide and the anionic components of the bacterial cell envelope, such as LPS in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, is the first step in its antimicrobial action. nih.govfrontiersin.org
Increasing the net positive charge of Bactenecin analogs, often by substituting neutral or hydrophobic amino acids with cationic residues like arginine or lysine, has been a common strategy to enhance antimicrobial activity. ubc.cafrontiersin.org Placing these positive charges at the N and C-termini of the peptide has been shown to improve activity against both Gram-positive and Gram-negative bacteria. asm.orgresearchgate.net However, there isn't a simple linear correlation where more charge equals greater activity; an optimal charge distribution is necessary for maximal efficacy. nih.gov The strategic placement of cationic residues can also contribute to the stabilization of the peptide's secondary structure, further boosting its antimicrobial potential. nih.gov
Significance of Hydrophobicity and Amphipathicity
Hydrophobicity, the property of being repelled by water, and amphipathicity, the spatial separation of hydrophobic and hydrophilic domains, are critical determinants of Bactenecin's ability to interact with and disrupt bacterial membranes. asm.orgfrontiersin.org After the initial electrostatic attraction, the hydrophobic residues of the peptide insert into the lipid bilayer of the bacterial membrane. frontiersin.org This interaction is crucial for the formation of pores or channels that lead to membrane permeabilization and ultimately, cell death. frontiersin.org
A delicate balance of hydrophobicity is essential. Insufficient hydrophobicity can weaken the peptide's ability to bind to and penetrate the cell membrane, while excessive hydrophobicity can lead to self-aggregation or increased toxicity towards host cells. frontiersin.org The amphipathic nature of Bactenecin, with its positively charged residues and hydrophobic core, allows it to effectively bridge the aqueous extracellular environment and the lipidic membrane interior. ubc.ca Optimizing the amphipathicity of Bactenecin derivatives has been a key strategy in designing analogs with improved antimicrobial activity. asm.orgresearchgate.net
Effects of Specific Amino Acid Substitutions (e.g., Tryptophan, Alanine)
The substitution of specific amino acids has proven to be a powerful tool for fine-tuning the activity of Bactenecin. The introduction of the bulky, aromatic amino acid tryptophan has been particularly effective. Adding a tryptophan residue within the loop of cyclic Bactenecin has been shown to dramatically increase its antimicrobial activity and broaden its spectrum to include both Gram-positive and Gram-negative bacteria. ubc.caresearchgate.net The indole (B1671886) side chain of tryptophan is adept at inserting into the lipid-water interface of membranes, enhancing the peptide's disruptive capabilities. mdpi.com
Alanine (B10760859) substitutions have also been employed, particularly in the creation of linear analogs. Replacing the cysteine residues with alanine, a small hydrophobic amino acid, maintains a degree of hydrophobicity similar to the native peptide while eliminating the disulfide bond. asm.org Linear analogs with alanine substitutions, such as Bac2A, have demonstrated good activity against Gram-positive bacteria and comparable activity to cyclic Bactenecin against some Gram-negative strains. asm.orgresearchgate.net
Design and Synthesis of Linear and Cyclic Bactenecin-1 Analogs
The quest for more potent and selective antimicrobial agents has led to the rational design and synthesis of a multitude of linear and cyclic this compound analogs. asm.orgnih.govresearchgate.net These efforts are guided by the structure-activity relationship data, aiming to optimize key physicochemical properties.
The synthesis of these peptides is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method that allows for the precise assembly of amino acids in a desired sequence. nih.govbmbreports.org For cyclic analogs, the formation of the disulfide bond is a critical post-synthesis step, often achieved through air oxidation in a suitable buffer. nih.gov
Linear Analogs: A primary focus in the design of linear analogs has been to overcome the limitations of the native peptide, such as its limited activity against Gram-positive bacteria and potential for cytotoxicity. ubc.camdpi.com Strategies include:
Cysteine Replacement: Substituting the cysteine residues with other amino acids like serine or alanine to create inherently linear peptides. asm.orgnih.gov The analog Bac2A (RLARIVVIRVAR-NH2), for instance, replaces cysteines with alanines and has shown a favorable toxicological profile. researchgate.net
Amino Acid Substitutions: Introducing various amino acid substitutions to modulate hydrophobicity and charge. A series of linear analogs were designed with substitutions at positions 3, 11, 6, and 7 to develop peptides with improved cell selectivity and anti-endotoxic activity. nih.gov
Cyclic Analogs: The design of novel cyclic analogs has centered on enhancing the potency and broadening the spectrum of the native peptide. Key design principles include:
Charge and Amphipathicity Optimization: Increasing the number of positive charges, particularly at the termini, and optimizing the amphipathic character of the peptide. asm.orgresearchgate.net
Hydrophobic Core Modification: Introducing bulky hydrophobic residues like tryptophan into the loop region to enhance membrane interaction. ubc.caresearchgate.net
The following table provides examples of designed this compound analogs and their modifications:
| Peptide Name | Sequence | Modification from Native Bactenecin | Reference |
| Native Bactenecin | RLCRIVVIRVCR | - | frontiersin.org |
| Lin Bac2A-NH₂ | RLARIVVIRVAR-NH₂ | Linear; Cys3,11 -> Ala | asm.org |
| Lin Bac2S-NH₂ | RLSRIVVIRVSR-NH₂ | Linear; Cys3,11 -> Ser | asm.org |
| Bac-W | RLWRIVWIRVWR | Linear; Cys3,11 -> Trp | nih.gov |
| R₂F₃W₁₀L₁₁ | RRFRIVVIRWLR | Linear; L2->R, C3->F, V10->W, C11->L | frontiersin.org |
| R₂W₃W₁₀R₁₁ | RRWRIVVIRWRR | Linear; L2->R, C3->W, V10->W, C11->R | frontiersin.org |
Optimization Strategies for Enhanced Potency and Broader Spectrum
The overarching goal of this compound research is to develop derivatives with superior antimicrobial efficacy and a wider range of activity. Several key optimization strategies have emerged from extensive structure-activity relationship studies.
One of the most successful strategies involves the simultaneous modification of charge and hydrophobicity. By increasing the number of positive charges at the N- and C-termini while also incorporating a tryptophan residue into the peptide's core, researchers have created analogs with significantly enhanced activity against both Gram-positive and Gram-negative bacteria. asm.orgresearchgate.net This dual approach effectively broadens the antimicrobial spectrum.
Another promising avenue is the development of linear analogs designed for increased cell selectivity. nih.gov While native Bactenecin can exhibit some toxicity, certain linear derivatives have been engineered to be more potent against bacterial cells while showing reduced toxicity to mammalian cells. mdpi.com For example, modifying the hydrophobicity through specific amino acid substitutions in linear analogs has yielded peptides with both cell selectivity and anti-endotoxic properties. nih.gov
Furthermore, the creation of D-enantiomeric lipopeptides represents an innovative optimization strategy. Conjugating a D-enantiomeric form of Bactenecin to a fatty acid, such as capric acid, has been shown to significantly enhance the antibacterial spectrum, with potent activity against drug-resistant bacteria. nih.gov This highlights the potential of combining multiple modification approaches—chirality, lipidation, and amino acid substitution—to achieve superior antimicrobial agents.
The following table summarizes the minimum inhibitory concentrations (MIC) of native Bactenecin and some of its optimized derivatives against various bacterial strains, illustrating the success of these optimization strategies.
| Peptide | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | S. aureus MIC (µg/mL) | S. epidermidis MIC (µg/mL) | E. faecalis MIC (µg/mL) | Reference |
| Bactenecin (cyclic) | 16 | 16 | >128 | >128 | >128 | asm.org |
| Bactenecin (linear, reduced) | >128 | >128 | 64 | 32 | 64 | asm.org |
| Lin Bac2A-NH₂ | 32 | 32 | 16 | 16 | 16 | asm.org |
| Bac2A,R,W-NH₂ (cyclic) | 8 | 8 | 4 | 4 | 8 | asm.org |
Immunomodulatory Activities of Bactenecin 1 and Its Derivatives
Modulation of Host Immune Cell Responses
Bactenecin-1 and its analogs can directly interact with and alter the behavior of key immune cells, such as macrophages, influencing their activation state and subsequent response to pathogens.
Activation of Macrophage-like Cells
Bactenecin (B179754) and its derivatives have been shown to activate macrophage-like cells. For instance, Bactenecin 5 (Bac5), a proline-rich bovine antimicrobial peptide, is capable of activating THP-1 cells, a human monocyte cell line that can be differentiated into macrophage-like cells. plos.orgplos.org This activation is a key initial step in mounting an immune response. Further studies have indicated that this activation can be synergistic. For example, Bac5 can work in conjunction with Mycobacterium marinum to trigger the upregulation of tumor necrosis factor-alpha (TNF-α). plos.orgplos.org This suggests that Bac5 can prime or enhance the responsiveness of macrophages to bacterial stimuli. Similarly, derivatives of bactenecin have been shown to mediate protection against bacterial infections through the activation of macrophages for bacterial clearance. frontiersin.org
Regulation of Cytokine and Chemokine Production (e.g., TNF-α, IL-10, IL-12)
A critical immunomodulatory function of this compound and its derivatives is the regulation of cytokine and chemokine production, which are crucial for orchestrating an effective immune response.
Bactenecin 5 has been demonstrated to significantly upregulate the transcription of both Interleukin-1β (IL-1β) and TNF-α in mature THP-1 macrophage-like cells. plos.orgnih.gov The ability of Bac5 to induce TNF-α was particularly notable when co-stimulated with M. marinum, highlighting a synergistic effect. plos.orgnih.gov However, this effect may be cell-type specific, as other reports indicated an inability of Bac5 to upregulate TNF-α in bovine epithelial cells. nih.gov
Derivatives of bactenecin have also shown potent and sometimes contrasting effects on cytokine production. Innate Defense Regulator (IDR) peptides, which are synthetic peptides based on bactenecin, have been shown to suppress the production of inflammatory cytokines like TNF-α and Interleukin-10 (IL-10) that are mediated by lipopolysaccharide (LPS). nih.gov Another derivative, IDR-1018, was found to inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-12 while increasing the levels of the anti-inflammatory cytokine IL-10. frontiersin.org In a similar vein, other bactenecin-derived peptides have been reported to significantly increase the production of IL-10 while reducing the expression of the pro-inflammatory IL-12 and TNF-α. researchgate.net
The regulation of these cytokines is a delicate balance. While pro-inflammatory cytokines like TNF-α and IL-12 are essential for fighting infections, their overproduction can lead to detrimental inflammation. Conversely, anti-inflammatory cytokines like IL-10 are crucial for resolving inflammation and preventing host tissue damage. The ability of bactenecin derivatives to modulate this balance underscores their therapeutic potential.
| Peptide/Derivative | Cell Type | Stimulus | Effect on Cytokine/Chemokine Production | Reference |
| Bactenecin 5 (Bac5) | THP-1 (macrophage-like) | M. marinum | Synergistically upregulates TNF-α transcription; upregulates IL-1β | plos.orgnih.gov |
| Bac2A | THP-1 (macrophage-like) | - | No significant induction of IL-8 | nih.govubc.ca |
| IDR Peptides (general) | Human Neutrophils | LPS | Suppresses TNF-α and IL-10 production | nih.gov |
| IDR-1018 | Bone Marrow-Derived Macrophages | - | Inhibits IL-1β, IL-6, and IL-12 expression; increases IL-10 levels | frontiersin.org |
| Bactenecin Derivatives | Not specified | - | Increase IL-10 production; reduce IL-12 and TNF-α expression | researchgate.net |
Chemotactic Properties of Derivatives (e.g., Bac2A)
Chemotaxis, the directed movement of cells in response to a chemical stimulus, is fundamental to the recruitment of immune cells to sites of infection. While some host defense peptides act as chemoattractants, this property can vary among bactenecin derivatives.
The linearized bactenecin derivative, Bac2A, has been shown to be directly chemotactic for the human macrophage/monocyte-like cell line THP-1 at concentrations between 10 and 100 µg/ml. nih.govubc.ca This is a distinct property, as other small cationic peptides like indolicidin (B8082527) and the human cathelicidin (B612621) LL-37 did not exhibit chemotactic activity for these cells at similar concentrations. nih.govubc.ca This suggests that specific structural features of Bac2A are responsible for its ability to attract immune cells. In contrast to its chemotactic activity, Bac2A displayed weak chemokine-inducing properties. nih.gov
Anti-endotoxic Effects against Bacterial Components (e.g., LPS)
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent endotoxin (B1171834) that can trigger a powerful and often harmful inflammatory response. Bactenecin and its derivatives have demonstrated the ability to neutralize the effects of LPS.
The mechanism of this anti-endotoxic activity involves direct binding to LPS. This interaction is thought to prevent LPS from binding to its receptors on immune cells, such as CD14 and Toll-like receptor 4 (TLR4), thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. Studies have shown that a variety of structurally diverse cationic antimicrobial peptides, including the bactenecin derivative Bac 2A-NH2, can block the interaction of LPS with the LPS-binding protein (LBP), which is the initial step in LPS signaling. The ability of these peptides to inhibit the LPS-LBP interaction correlates with their capacity to block LPS-induced TNF-α production by macrophages.
Furthermore, linear analogs of bactenecin have been specifically designed to enhance anti-endotoxic activity. Certain analogs with increased hydrophobicity demonstrated a combined property of cell selectivity and the ability to neutralize LPS, making them promising candidates for therapeutic agents against endotoxic shock and bacterial infections.
Interaction with Host Signaling Pathways (e.g., MAPK pathway)
The immunomodulatory effects of bactenecin and its derivatives are mediated through their interaction with intracellular signaling pathways, most notably the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway plays a crucial role in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.
Innate Defense Regulator (IDR) peptides, which are derived from bactenecin, have been shown to activate the MAPK pathway, and this activation is required for the production of chemokines. nih.gov The involvement of the MAPK pathway in the action of other antimicrobial peptides has also been documented. For example, bovine lactoferricin, another peptide, downregulates LPS-induced pro-inflammatory cytokines by targeting the LPS-activated NF-κB and MAPK signaling pathways. The chemokine-inducing activity of the peptide cNK-2 involves the MAPK-mediated signaling pathway, including p38, ERK1/2, and c-JNK. While direct evidence for this compound itself is still emerging, the activity of its derivatives strongly suggests that the MAPK pathway is a key target for the immunomodulatory functions of the bactenecin family of peptides.
Synergistic Effects of Bactenecin 1 with Other Antimicrobials
Synergy with other Antimicrobial Peptides
Bactenecin-1 exhibits notable synergistic activity when combined with other antimicrobial peptides (AMPs). This cooperation between different peptides, often from diverse structural classes, can lead to enhanced bactericidal activity against a range of pathogens.
Combinations with Indolicidin (B8082527), LL-37, and Protegrin 1
Research has demonstrated that this compound can act synergistically with other mammalian antimicrobial peptides, including the bovine peptide Indolicidin, the human cathelicidin (B612621) LL-37, and the porcine peptide Protegrin 1. frontiersin.orgresearchgate.net These combinations have shown enhanced killing activity against several clinically relevant bacteria.
For instance, the combination of Indolicidin and Bactenecin (B179754), which naturally coexist in cattle, results in antimicrobial synergy against Escherichia coli. frontiersin.orgresearchgate.net Similarly, combinations of this compound with LL-37 and Protegrin 1 are reported to be synergistic against Enterococcus faecalis. frontiersin.orgresearchgate.net Protegrin 1, in particular, has been noted for its high synergistic bactericidal activity in combination with this compound and other peptides against a majority of bacteria tested, including Pseudomonas aeruginosa and E. coli. frontiersin.orgubc.ca
The degree of synergy is often quantified using the Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is typically considered synergistic. The table below summarizes the synergistic interactions observed between this compound and these AMPs against various bacterial strains.
| Peptide Combination | Bacterium | Lowest FIC Index |
| Indolicidin + Bactenecin | P. aeruginosa | 0.75 |
| Indolicidin + Bactenecin | E. coli | 0.50 |
| LL-37 + Bactenecin | P. aeruginosa | 1.0 |
| LL-37 + Bactenecin | E. coli | 0.75 |
| LL-37 + Bactenecin | E. faecalis | Synergistic |
| Protegrin 1 + Bactenecin | P. aeruginosa | 0.50 |
| Protegrin 1 + Bactenecin | E. coli | 0.31 |
| Protegrin 1 + Bactenecin | E. faecalis | Synergistic |
Data sourced from Yan & Hancock (2001). FIC Index of ≤ 0.5 indicates synergy.
Synergistic Interactions with other Bovine AMPs (e.g., BMAP-28, Bac-5)
Bactenecin also demonstrates synergistic potential with other antimicrobial peptides found in cattle. A notable example is the interaction between Bac-5 (a variant of Bactenecin) and Bovine Myeloid Antimicrobial Peptide-28 (BMAP-28). Studies have shown that when used together, Bac-5 and BMAP-28 can effectively inhibit the growth of Mannheimia haemolytica, a primary pathogen in bovine respiratory disease. researchgate.netfrontiersin.orgnih.gov
This synergistic interaction allows for a significant reduction in the minimum inhibitory concentration (MIC) of each peptide required to inhibit bacterial growth. For example, when used alone, the MIC of BMAP-28 and Bac-5 against M. haemolytica were 64 µg/mL and 128 µg/mL, respectively. researchgate.netfrontiersin.orgnih.govrsc.org However, when used in combination, the MICs were reduced to a range of 0.25–16 µg/mL for BMAP-28 and 8–64 µg/mL for Bac-5. researchgate.netfrontiersin.orgnih.govrsc.org This represents a potential decrease in the required concentration of up to 256-fold for BMAP-28 and 16-fold for Bac-5. researchgate.netfrontiersin.orgnih.gov
| Peptide | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Decrease in Concentration |
| BMAP-28 | 64 | 0.25 - 16 | Up to 256 |
| Bac-5 | 128 | 8 - 64 | Up to 16 |
Data pertains to activity against Mannheimia haemolytica.
Synergy with Conventional Antibiotics
Bactenecin and its derivatives have been shown to act in an additive-to-synergistic manner with numerous classes of conventional antibiotics against a variety of pathogenic bacteria, including Acinetobacter baumannii, E. coli, Klebsiella pneumoniae, P. aeruginosa, and Staphylococcus aureus. nih.gov This suggests that Bactenecin could potentially be used to enhance the efficacy of existing antibiotic treatments and help overcome antibiotic resistance.
For example, a linear variant of Bactenecin known as Bac2A exhibited synergistic interactions with several antibiotics, including polymyxin (B74138) B, kanamycin, erythromycin, tetracycline, and ciprofloxacin, when tested against a multidrug-resistant isolate of P. aeruginosa. biorxiv.org Furthermore, studies on a caprine bactenecin derivative, ChBac3.4, have demonstrated synergistic effects with antibiotics such as erythromycin, meropenem, and ofloxacin (B1677185) against various drug-resistant bacterial isolates. frontiersin.org In some cases, the combination of the bactenecin derivative and an antibiotic showed synergy where the native peptide only showed an additive effect. frontiersin.org
| Bactenecin Derivative | Antibiotic | Bacterium | Interaction |
| Bac2A | Polymyxin B | P. aeruginosa | Synergy |
| Bac2A | Kanamycin | P. aeruginosa | Synergy |
| Bac2A | Erythromycin | P. aeruginosa | Synergy |
| Bac2A | Tetracycline | P. aeruginosa | Synergy |
| Bac2A | Ciprofloxacin | P. aeruginosa | Synergy |
| RFR-ChBac3.4(1-14)-NH₂ (Caprine derivative) | Erythromycin | A. baumannii | Synergy |
| RFR-ChBac3.4(1-14)-NH₂ (Caprine derivative) | Meropenem | P. aeruginosa | Synergy |
| RFR-ChBac3.4(1-14)-NH₂ (Caprine derivative) | Ofloxacin | K. pneumoniae | Synergy |
| RFR-ChBac3.4(1-14)-NH₂ (Caprine derivative) | Ofloxacin | P. aeruginosa | Synergy |
Mechanistic Basis for Synergistic Action
The primary mechanism underlying the synergistic effects of this compound with other antimicrobials is its ability to disrupt bacterial membranes. researchgate.net As a cationic peptide, Bactenecin is attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. researchgate.net
Upon interaction, Bactenecin can permeabilize the outer and/or inner membranes of the bacteria. researchgate.net This disruption creates pores or channels in the membrane, which has two major consequences. Firstly, it can lead to the leakage of essential intracellular contents, contributing directly to cell death. Secondly, and crucially for synergy, this increased membrane permeability facilitates the entry of other antimicrobial agents—be it another peptide or a conventional antibiotic—into the bacterial cytoplasm. researchgate.net
Once inside, the second antimicrobial can more effectively reach its intracellular target, such as ribosomes (e.g., erythromycin, tetracycline), DNA (e.g., ciprofloxacin), or cell wall synthesis machinery, leading to a more potent combined bactericidal effect. researchgate.net This mechanism allows antibiotics that may otherwise be ineffective due to poor uptake to exert their function, potentially restoring susceptibility in resistant strains.
Research Methodologies and Advanced Techniques for Bactenecin 1 Studies
Peptide Synthesis and Purification Techniques
The study of Bactenecin (B179754) and its derivatives often begins with their chemical synthesis. Solid-phase peptide synthesis (SPPS), particularly using the Merrifield method with Fmoc (9-fluorenylmethoxycarbonyl) chemistry, is a common approach for producing the linear peptide chain. oup.comnih.govnih.govresearchgate.net This technique involves sequentially adding amino acids to a growing peptide chain that is anchored to a solid resin support. researchgate.net For cyclic Bactenecin, which contains a disulfide bond between two cysteine residues, the linear peptide is first synthesized and then subjected to an oxidation process to form the crucial disulfide bridge. oup.comubc.caasm.org Air oxidation in a buffered solution is a frequently used method for this cyclization step. oup.comasm.org
Following synthesis, purification of the peptide is essential to ensure a high degree of purity for subsequent experiments. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for purifying synthetic Bactenecin and its analogs. nih.govnih.govbrieflands.comlcms.cz This method separates the target peptide from impurities based on hydrophobicity. nih.govlcms.cz The purity and molecular weight of the final product are then confirmed using techniques like electrospray mass spectrometry. nih.gov
| Technique | Purpose in Bactenecin-1 Studies | Common Methods/Reagents |
| Peptide Synthesis | To produce Bactenecin and its analogs for research. | Solid-Phase Peptide Synthesis (SPPS), Fmoc chemistry. oup.comnih.govnih.govresearchgate.net |
| Cyclization | To form the disulfide bond in cyclic Bactenecin. | Air oxidation in buffered solution. oup.comasm.org |
| Purification | To isolate the pure peptide from byproducts. | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govnih.govbrieflands.comlcms.cz |
| Verification | To confirm the identity and purity of the synthesized peptide. | Electrospray Mass Spectrometry (MS). nih.gov |
Structural Characterization Methods
Understanding the three-dimensional structure of Bactenecin is crucial for elucidating its mechanism of action. Various spectroscopic techniques are employed for this purpose.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the secondary structure of peptides in different environments. ubc.canih.govnih.govresearchgate.net Studies have shown that cyclic Bactenecin maintains a rigid β-turn structure regardless of the solvent environment, a characteristic attributed to its disulfide bond. ubc.canih.gov In contrast, linear versions of Bactenecin exhibit more flexibility, adopting different conformations depending on the lipophilicity of their surroundings. ubc.canih.gov For instance, linear analogs may show a random coil structure in aqueous buffer, an α-helical structure in a membrane-mimicking solvent like trifluoroethanol (TFE), and a β-sheet structure in the presence of lipid vesicles. ubc.canih.gov These conformational changes are critical for their interaction with bacterial membranes.
Computational Modeling and In Silico Approaches
Computational methods provide valuable insights into the structure, dynamics, and interactions of Bactenecin at an atomic level, complementing experimental data.
Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are used to model the dynamic behavior of Bactenecin and its interaction with bacterial cell membranes. nih.govbrieflands.comnih.govepn.edu.ec These simulations can reveal how the peptide approaches, binds to, and penetrates the lipid bilayer. nih.govnih.gov Studies have shown that the presence of a membrane stabilizes the peptide's structure. epn.edu.ecredalyc.org MD simulations have demonstrated that Bactenecin can insert itself deeply into model membranes, a key step in its antimicrobial action. nih.gov These simulations also highlight the importance of electrostatic interactions between the positively charged residues of Bactenecin and the negatively charged components of bacterial membranes. nih.gov
Prediction of Structural Conformations and Binding
In silico approaches are also used to predict the three-dimensional structure of Bactenecin and to model its binding to target molecules. oup.comasm.orgnih.govbrieflands.comnih.govepn.edu.ecnih.govmedchemexpress.combiorxiv.org Computer modeling can suggest initial structural conformations, such as the amphipathic nature of Bactenecin with a hydrophobic core and charged termini. ubc.ca These predictive models are often used as a starting point for more detailed studies, like MD simulations, and for designing new Bactenecin analogs with potentially enhanced antimicrobial properties. asm.org Databases and servers are also utilized to predict the physicochemical properties and antimicrobial potential of designed peptide variants. brieflands.com
In Vitro Antimicrobial Activity Assays
A fundamental aspect of Bactenecin research is determining its effectiveness against various microorganisms. Standardized in vitro assays are used to quantify its antimicrobial activity. The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of Bactenecin and its derivatives. asm.orgnih.govbrieflands.comfrontiersin.orgfrontiersin.org The MIC is the lowest concentration of the peptide that visibly inhibits the growth of a particular microorganism after a set incubation period. nih.govfrontiersin.org
These assays are performed against a range of bacteria, including both Gram-positive and Gram-negative strains, to assess the spectrum of activity. nih.govasm.orgnih.govnih.govfrontiersin.org Research has shown that cyclic Bactenecin is generally more active against Gram-negative bacteria, while its linear counterparts can exhibit activity against Gram-positive bacteria. nih.gov The results from these assays are crucial for structure-activity relationship (SAR) studies, which aim to link specific structural features of Bactenecin analogs to their antimicrobial potency. frontiersin.org
| Assay | Purpose | Typical Procedure | Key Measurement |
| Broth Microdilution | To determine the minimum concentration of Bactenecin that inhibits microbial growth. | Serial dilutions of the peptide are incubated with a standardized bacterial suspension in a 96-well plate. nih.govfrontiersin.orgfrontiersin.org | Minimum Inhibitory Concentration (MIC). nih.govfrontiersin.orgfrontiersin.org |
| Time-Kill Assay | To assess the rate at which Bactenecin kills bacteria. | Bacteria are exposed to a specific concentration of the peptide, and viable cell counts are determined at various time points. nih.govnih.gov | Reduction in colony-forming units (CFU) over time. nih.gov |
| Membrane Permeabilization Assay | To measure the peptide's ability to disrupt bacterial membranes. | Fluorescence probes are used to detect changes in membrane potential or integrity upon peptide treatment. nih.govnih.govnih.govfrontiersin.org | Increase in fluorescence, indicating membrane disruption. nih.govnih.gov |
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations
The foundational assessment of an antimicrobial agent's potency lies in determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. microbe-investigations.com The MBC is the lowest concentration that results in a 99.9% or greater reduction in the initial bacterial inoculum, effectively killing the bacteria. microbe-investigations.commicrochemlab.com
These values are typically determined using broth microdilution methods. frontiersin.org In this assay, serial dilutions of the peptide are prepared in a suitable growth medium, such as Mueller-Hinton Broth, in 96-well plates. nelsonlabs.com A standardized suspension of the target microorganism is then added to each well. nelsonlabs.com After an incubation period of 18-24 hours, the plates are visually inspected for turbidity, which indicates bacterial growth. nelsonlabs.com The lowest concentration of the peptide that shows no visible growth is recorded as the MIC. microbe-investigations.comnelsonlabs.com
To determine the MBC, an aliquot from the wells corresponding to the MIC and higher concentrations is sub-cultured onto an antibiotic-free agar (B569324) medium. microchemlab.combmglabtech.com Following another incubation period, the plates are examined for colony formation. bmglabtech.com The lowest concentration that prevents any visible growth on the agar plate is identified as the MBC. microchemlab.com The ratio of MBC to MIC is often calculated to determine if the peptide is bactericidal (killing) or bacteriostatic (inhibiting growth), with a low ratio (typically ≤4) suggesting bactericidal activity. microbe-investigations.com
Studies have shown that bactenecin exhibits potent antimicrobial activity against a broad spectrum of bacteria. For instance, against Burkholderia pseudomallei, bactenecin displayed a strong bactericidal effect, with 96.1% activity at a concentration of 5 µM. nih.govresearchgate.net At 20 µM, its killing activity reached 99.8%. nih.govresearchgate.net The MIC values for bactenecin and its derivatives against S. aureus and E. coli have been reported to be in the range of 1-8 µM and 2-4 µM, respectively. bmbreports.org
Table 1: MIC and MBC Data for Bactenecin Against Various Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|
| Escherichia coli | 2-4 | Not specified | bmbreports.org |
| Staphylococcus aureus | 1-8 | Not specified | bmbreports.org |
| Burkholderia pseudomallei | Not specified | >20 µM (99.8% killing) | nih.govresearchgate.net |
| Leptospira strains | Not specified | Not specified | asm.org |
| Borrelia strains | Not specified | Not specified | asm.org |
Time-Kill Kinetics
Time-kill kinetics assays provide a dynamic view of an antimicrobial agent's activity over time. emerypharma.com This method helps to determine whether a compound is bactericidal or bacteriostatic and the rate at which it kills bacteria. emerypharma.com The assay involves exposing a standardized inoculum of bacteria to the antimicrobial peptide at various concentrations (often multiples of the MIC). nih.gov At specific time intervals (e.g., 0, 1, 2, 4, 6, and 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the number of viable colony-forming units (CFU/mL). nih.govresearchgate.net
A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the CFU/mL compared to the initial inoculum. nih.govemerypharma.com Studies on bactenecin against B. pseudomallei have demonstrated its rapid bactericidal action. At higher concentrations, a complete drop in cell growth was observed within just one hour. nih.gov Long-term time-kill assays showed that 50 µM of bactenecin could completely inhibit the growth of B. pseudomallei. nih.govresearchgate.net Against S. aureus and E. coli, homodimeric forms of bactenecin at 8 µM almost completely killed the bacteria within 10 and 30 minutes, respectively. bmbreports.org
Table 2: Time-Kill Kinetics of Bactenecin Against Burkholderia pseudomallei
| Concentration (µM) | Time (hours) | Log10 Reduction in CFU/mL | Reference |
|---|---|---|---|
| 20 | >3 | >3 | researchgate.net |
| 50 | <1 | Complete inhibition | nih.govresearchgate.net |
Biofilm Inhibition Assays
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. Assays to determine a peptide's ability to inhibit biofilm formation are therefore critical. A common method is the crystal violet assay. frontiersin.org In this assay, bacteria are grown in microtiter plates in the presence of varying concentrations of the antimicrobial peptide. frontiersin.org After an incubation period that allows for biofilm formation, the planktonic (free-floating) bacteria are washed away. The remaining biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify the biofilm biomass. frontiersin.org
Bactenecin has demonstrated significant biofilm inhibition capabilities. researchgate.net Studies against B. pseudomallei showed that bactenecin could inhibit biofilm formation by more than 50% at all tested concentrations. nih.gov In studies on Desulfovibrio vulgaris, bactenecin was particularly effective at removing the total biofilm mass. nih.gov
Table 3: Biofilm Inhibition by Bactenecin
| Organism | Assay Method | Finding | Reference |
|---|---|---|---|
| Burkholderia pseudomallei | Crystal Violet | >50% inhibition at all tested concentrations | nih.gov |
| Desulfovibrio vulgaris | Crystal Violet | Effective in removing total biofilm mass | nih.gov |
Membrane Interaction and Permeabilization Assays
A key mechanism of action for many antimicrobial peptides, including bactenecin, is the disruption of bacterial cell membranes. Various assays are used to investigate this interaction and the subsequent permeabilization.
Fluorescence-based Membrane Permeabilization Assays (e.g., NPN uptake, diS-C3-(5))
Fluorescence-based assays are powerful tools to assess membrane damage in real-time. The N-phenyl-1-naphthylamine (NPN) uptake assay is used to measure outer membrane permeabilization in Gram-negative bacteria. researchgate.netgoogle.com NPN is a hydrophobic fluorescent probe that fluoresces weakly in an aqueous environment but strongly when it partitions into the hydrophobic interior of a damaged membrane. An increase in fluorescence intensity upon addition of the peptide indicates outer membrane disruption. nih.govresearchgate.net
The 3,3'-dipropylthiadicarbocyanine iodide (diS-C3-(5)) assay is used to measure cytoplasmic (inner) membrane depolarization. researchgate.netmdpi.com This cationic probe accumulates in the cytoplasm of energized bacterial cells, leading to self-quenching of its fluorescence. mdpi.com When the membrane potential is dissipated by a permeabilizing agent like bactenecin, the probe is released into the external medium, resulting in an increase in fluorescence. researchgate.netmdpi.com Studies have shown that bactenecin can induce perturbation of the inner membrane of live cells. nih.gov Linear derivatives of bactenecin were found to dissipate the membrane potential at lower concentrations than the cyclic form. researchgate.net
LPS Binding Studies
For Gram-negative bacteria, the initial interaction of a cationic peptide is often with the lipopolysaccharide (LPS) molecules in the outer membrane. The ability of bactenecin to bind to LPS can be assessed using a competitive displacement assay with a fluorescently labeled polymyxin (B74138) B (like dansyl-polymyxin B or BODIPY-polymyxin B). nih.govresearchgate.net Polymyxin B is a potent LPS-binding antibiotic. When the fluorescently-labeled polymyxin B is bound to LPS, it emits a strong fluorescent signal. The addition of bactenecin, if it binds to LPS, will displace the fluorescent probe, leading to a decrease in fluorescence. researchgate.netgoogle.com This allows for the quantification of bactenecin's LPS binding affinity. Research has demonstrated that bactenecin exhibits strong binding to LPS, which is a crucial step in its mechanism of action against Gram-negative bacteria. nih.govresearchgate.net
Immunomodulatory Activity Assays in Cell Lines and Primary Cells (e.g., THP-1 cells, macrophages)
Beyond their direct antimicrobial effects, many host defense peptides like bactenecin possess immunomodulatory properties, meaning they can influence the host's immune response. plos.orgplos.org These activities are often studied using in vitro cell culture models, such as the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells. plos.orgnih.gov
To assess immunomodulatory activity, these cells are stimulated with bacterial components like LPS in the presence or absence of the peptide. nih.gov The production of various cytokines and chemokines (e.g., TNF-α, IL-1β, IL-6, IL-8) is then measured using techniques like enzyme-linked immunosorbent assay (ELISA) or quantitative real-time PCR (qRT-PCR). plos.orgnih.gov
Studies have shown that a linear derivative of bactenecin, Bac2A, can induce chemotaxis (cell migration) in undifferentiated THP-1 cells. nih.govmdpi.com However, unlike other peptides, it did not show significant anti-endotoxin activity by inhibiting LPS-induced TNF-α production in THP-1 cells. nih.gov In contrast, Bactenecin 5 (Bac5) has been shown to activate macrophage-like THP-1 cells, leading to the upregulation of TNF-α and IL-1β transcription. plos.orgplos.orgnih.gov This suggests that bactenecin can directly activate macrophages and potentially enhance the immune response to infection. plos.org
Table 4: Immunomodulatory Activities of Bactenecin and its Derivatives
| Peptide | Cell Line | Assay | Observed Effect | Reference |
|---|---|---|---|---|
| Bac2A (linear derivative) | THP-1 (undifferentiated) | Chemotaxis Assay | Induced chemotaxis | nih.govmdpi.com |
| Bac2A (linear derivative) | THP-1 | TNF-α ELISA | No significant inhibition of LPS-induced TNF-α | nih.gov |
| Bactenecin 5 (Bac5) | THP-1 (macrophage-like) | qRT-PCR | Upregulation of TNF-α and IL-1β transcription | plos.orgplos.orgnih.gov |
Cytokine/Chemokine Production Assays
The influence of bactenecin and its derivatives on the production of signaling molecules like cytokines and chemokines is a key area of research. These studies often utilize immunoassays to quantify the release of these molecules from immune cells in response to the peptide.
Research Findings:
Studies on a linear 12-amino-acid derivative of bactenecin, known as Bac2A, have explored its effect on cytokine production. In contrast to other host defense peptides like LL-37, Bac2A did not show significant anti-endotoxin activity. asm.orgnih.gov Specifically, it was unable to block the production of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) in the human macrophage/monocyte-like cell line THP-1. asm.orgnih.gov Furthermore, investigations revealed that Bac2A could not induce the production of the chemokine Interleukin-8 (IL-8) in either the human bronchial epithelial cell line 16HBE14o- or in THP-1 cells. asm.orgnih.gov
Conversely, research on another bovine bactenecin, Bac5, demonstrated distinct immunomodulatory effects. In studies using matured human THP-1 macrophage-like cells, synthetic Bac5 was found to induce the transcription of Interleukin-1 beta (IL-1β). plos.org This effect was observed both in the absence and presence of live Mycobacterium marinum. plos.org Notably, Bac5 was the only peptide in the study that significantly upregulated TNF-α transcription, but this occurred synergistically in conjunction with an M. marinum challenge. plos.org
To perform these analyses, cells such as the THP-1 human monocytic cell line are cultured and seeded in multi-well plates. asm.orgplos.org After a period of incubation to allow the cells to adhere and stabilize, they are treated with the peptide. asm.org The cell culture supernatants are then collected after a set incubation period (e.g., 24 hours) and the concentration of specific cytokines or chemokines, such as IL-8 or TNF-α, is measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits. asm.org
| Cell Line | Peptide Derivative | Stimulus | Effect on Cytokine/Chemokine | Reference |
| THP-1 (human monocyte-like) | Bac2A | LPS | No significant inhibition of TNF-α production | asm.org, nih.gov |
| THP-1 (human monocyte-like) | Bac2A | None | Unable to induce IL-8 production | nih.gov |
| 16HBE14o- (human bronchial epithelial) | Bac2A | None | Unable to induce IL-8 production | nih.gov |
| THP-1 (human macrophage-like) | Bac5 | None or M. marinum | Upregulates IL-1β transcription | plos.org |
| THP-1 (human macrophage-like) | Bac5 | M. marinum | Synergistically upregulates TNF-α transcription | plos.org |
Chemotaxis Assays
Chemotaxis assays are employed to determine the ability of a substance to attract motile cells, such as immune cells, towards a chemical gradient. The chemoattractant properties of bactenecin derivatives have been investigated to understand their role in recruiting cells to sites of infection or inflammation. nih.govubc.ca
Research Findings:
A linear derivative of bactenecin, Bac2A, has been identified as a potent chemotactic agent for the undifferentiated human monocyte-like cell line THP-1. asm.orgnih.gov This chemotactic activity was observed to be dose-dependent, with statistically significant migration occurring at concentrations of 10 µg/ml and higher. nih.govnih.gov This is in contrast to other peptides like LL-37 and indolicidin (B8082527), which did not induce chemotaxis in these cells at similar concentrations. nih.gov
Another derivative, IDR-1002, has been shown to augment monocyte chemotaxis towards specific chemokines. ubc.ca While IDR-1002 itself did not act as a direct chemoattractant, it significantly enhanced monocyte migration towards CCL3 and CCL5. ubc.ca This enhancement was linked to the peptide's ability to selectively upregulate the surface expression of the corresponding chemokine receptor, CCR5, on monocytes. ubc.ca
The standard method for these investigations is the multi-well chamber assay. nih.gov A common apparatus is a 96-well disposable chemotaxis system featuring polycarbonate filters with a specific pore size (e.g., 5-µm). nih.gov The peptide or chemokine (the potential chemoattractant) is diluted in a medium and placed in the bottom chamber of the plate. nih.gov A suspension of the cells being tested, for example, THP-1 cells, is then added to the top chamber, separated by the filter. nih.gov The plate is incubated for a period (e.g., 3 hours) at 37°C to allow cells to migrate through the filter pores towards the chemoattractant in the lower chamber. nih.gov The extent of chemotaxis is then quantified by counting the number of cells that have successfully migrated to the bottom chamber. nih.gov
| Peptide Derivative | Cell Type | Assay Type | Finding | Reference |
| Bac2A | Undifferentiated THP-1 cells | 96-well filter migration assay | Induces dose-dependent chemotaxis (significant at ≥10 µg/ml) | nih.gov, nih.gov |
| IDR-1002 | Human monocytes | Filter migration assay | Enhances chemotaxis towards CCL3 and CCL5 | ubc.ca |
| IDR-1002 | Human monocytes | Flow cytometry | Selectively upregulates CCR5 surface expression | ubc.ca |
Biotechnological Production Research (Heterologous Expression)
The production of bactenecin and other antimicrobial peptides for research and potential therapeutic use often relies on biotechnological methods, specifically heterologous expression. This involves introducing the gene encoding the peptide into a host organism that can produce it in larger quantities than can be obtained from the natural source. researchgate.netfrontiersin.org
Research Findings:
The yeast Pichia pastoris is a commonly used host for the heterologous expression of antimicrobial peptides, including bactenecin and its derivatives. researchgate.netnih.gov One study detailed the expression of native bactenecin and three modified versions (BM1, BM2, BM3) in P. pastoris strain GS115. researchgate.net The gene sequences for the peptides were cloned into the pPICzαB expression vector, which allows for secretion of the recombinant peptide into the culture medium, simplifying subsequent purification. researchgate.net
The choice of host system is critical. While Escherichia coli is a common host for recombinant protein production, challenges can arise, such as the formation of inclusion bodies and the presence of endotoxins in the final product. researchgate.net Eukaryotic systems like Pichia pastoris offer advantages, including the ability to perform post-translational modifications, such as the correct formation of disulfide bonds, which are crucial for the structure and function of peptides like bactenecin. researchgate.netnih.gov Furthermore, secretion into the medium avoids complex cell lysis and purification steps. researchgate.net However, low yields can sometimes be a challenge even in yeast systems. mdpi.com
The general workflow involves optimizing the peptide's gene sequence for expression in the chosen host, cloning it into a suitable expression vector under the control of a strong, inducible promoter (like the AOX1 promoter in Pichia), and transforming the vector into the host cells. researchgate.netnih.gov The host cells are then cultured, and peptide expression is induced. The secreted peptide can then be purified from the culture supernatant, often using techniques like affinity chromatography. nih.gov
| Peptide | Expression Host | Vector System | Key Features | Reference |
| Bactenecin (BN) and derivatives (BM1, BM2, BM3) | Pichia pastoris GS115 | pPICzαB | Secretory expression into culture medium | researchgate.net |
| General Antimicrobial Peptides (AMPs) | Escherichia coli | Various | Common host, but potential for inclusion bodies and endotoxin (B1171834) contamination | researchgate.net, frontiersin.org |
| General Antimicrobial Peptides (AMPs) | Pichia pastoris | Various | Eukaryotic host, capable of post-translational modifications (e.g., disulfide bonds), secretory expression | nih.gov |
Translational Research Potential and Future Directions for Bactenecin 1
Assessment in Pre-clinical Animal Models of Infection (e.g., Zebrafish Embryo)
The zebrafish (Danio rerio) embryo has emerged as a valuable in vivo platform for the preclinical assessment of antimicrobial compounds due to its cost-effectiveness, rapid development, and optical transparency, which allows for real-time visualization of infection dynamics. nih.govsemanticscholar.org This model has been instrumental in evaluating the efficacy and toxicity of various antimicrobial peptides, including derivatives of Bactenecin (B179754). nih.govresearchgate.net
Research utilizing the zebrafish embryo model has demonstrated the potential of Bactenecin-related peptides in combating bacterial infections. For instance, studies have shown that certain proline-rich antimicrobial peptides (PrAMPs), a class to which some Bactenecin derivatives belong, are well-tolerated in zebrafish embryos and can reduce mortality from E. coli bacteremia. researchgate.net Specifically, a study on Bactenecin 5 (Bac5) revealed its potent chemokine activity for macrophages in the zebrafish embryo model of infection. nih.gov Bac5 was also observed to support the early recruitment of neutrophils in the presence of M. marinum, a natural pathogen of fish that is genetically related to the human tuberculosis bacillus. nih.gov While exogenously administered Bac5 could slow the progression of M. marinum infection in the absence of adaptive immunity, it did not completely prevent it. nih.gov
The zebrafish model allows for the assessment of various parameters, including:
Efficacy : Determining the ability of the peptide to reduce bacterial burden and improve survival rates in infected embryos. nih.govresearchgate.net
Toxicity : Evaluating potential adverse effects of the peptide on embryonic development and survival. nih.govresearchgate.net
Mechanism of Action : Observing the peptide's impact on immune cell recruitment and host-pathogen interactions in a whole-organism context. nih.govnih.gov
These preclinical assessments in models like the zebrafish embryo are crucial for identifying promising candidates and guiding their further development toward clinical applications. nih.govsemanticscholar.org
Exploration of Bactenecin-1 and its Derivatives as Novel Antimicrobial Therapeutic Candidates
The growing threat of antibiotic resistance has intensified the search for new antimicrobial agents, with antimicrobial peptides (AMPs) like this compound emerging as promising candidates. brieflands.comfrontiersin.org Bactenecin, a 12-amino acid peptide, is notable for its cyclic structure formed by a disulfide bond between two cysteine residues. nih.gov While native Bactenecin shows moderate activity, primarily against Gram-negative bacteria, its derivatives have been engineered to exhibit enhanced and broader antimicrobial spectra. asm.orgnih.gov
Researchers have designed and synthesized numerous Bactenecin derivatives by modifying its primary sequence through amino acid substitutions. nih.gov These modifications aim to optimize key physicochemical properties such as net charge, hydrophobicity, and amphipathicity, which are crucial for antimicrobial activity. brieflands.comnih.gov
Key findings from the exploration of Bactenecin derivatives include:
Enhanced Activity: Increasing the positive charge, often by adding arginine residues at the N- and C-termini, has been shown to improve activity against both Gram-positive and Gram-negative bacteria. asm.orgubc.ca
Broadened Spectrum: The introduction of hydrophobic residues, such as tryptophan, into the peptide's loop can dramatically broaden its antimicrobial spectrum. ubc.ca
Linear vs. Cyclic Forms: While the cyclic structure of native Bactenecin is important for its interaction with the outer membrane of Gram-negative bacteria, linear derivatives have demonstrated improved activity against certain Gram-positive bacteria. ubc.ca
Reduced Cytotoxicity: Some engineered derivatives have shown significantly lower hemolytic activity and cytotoxicity compared to the native peptide. nih.gov
A synthetic peptide derived from Bactenecin, IDR-1, has entered Phase I clinical trials for its potential to control inflammation and bacterial infection. frontiersin.org This highlights the translational potential of Bactenecin-based therapeutics. The ability to fine-tune the properties of Bactenecin through rational design makes it a versatile template for developing novel antimicrobial drugs to combat multidrug-resistant pathogens. nih.govresearchgate.net
Role of Peptide Engineering in Developing Advanced AMPs with Optimized Properties
Peptide engineering plays a pivotal role in transforming natural antimicrobial peptides (AMPs) like Bactenecin into advanced therapeutic candidates with optimized properties. drugdiscoverytrends.comfrontiersin.org The goal of this engineering is to enhance antimicrobial potency, broaden the spectrum of activity, and improve stability while minimizing toxicity to host cells. nih.govnih.gov
Key strategies in peptide engineering of Bactenecin and other AMPs include:
Amino Acid Substitution: Systematically replacing specific amino acids to modulate properties like charge, hydrophobicity, and amphipathicity. brieflands.comnih.gov For instance, increasing the net positive charge often enhances the initial interaction with negatively charged bacterial membranes. brieflands.com
Modulating Hydrophobicity: While a certain level of hydrophobicity is necessary for membrane insertion, excessive hydrophobicity can lead to increased cytotoxicity. nih.gov Engineering aims to find an optimal balance. nih.gov The introduction of tryptophan is a common strategy to anchor the peptide in the bacterial membrane. nih.gov
Structural Modifications:
Cyclization: This can enhance peptide stability against proteases and constrain the peptide into a bioactive conformation. frontiersin.org
Linearization: In some cases, linear versions of cyclic peptides have shown different and sometimes improved activity profiles. asm.org
Incorporation of Unnatural Amino Acids: Using D-amino acids or other non-standard amino acids can increase resistance to enzymatic degradation. drugdiscoverytrends.com
Chemical Modifications:
Lipidation: Attaching fatty acids can enhance membrane interaction and bioavailability. nih.gov
PEGylation: The addition of polyethylene (B3416737) glycol can increase the peptide's half-life in circulation. conceptlifesciences.com
N-terminal acetylation and C-terminal amidation: These modifications can improve stability. frontiersin.org
Computational tools and quantitative structure-activity relationship (QSAR) models are increasingly used to predict the effects of these modifications, accelerating the design of optimized AMPs. researchgate.net Through these engineering strategies, researchers can systematically refine the properties of Bactenecin and its derivatives to develop potent and selective antimicrobial agents. asm.orgnih.gov
Addressing Challenges in Peptide-Based Drug Development (e.g., stability, cost of synthesis for research, biodisponibility for in vivo research)
Despite their therapeutic promise, the development of peptide-based drugs like Bactenecin faces several significant hurdles. nih.govmedcraveonline.com Overcoming these challenges is critical for their successful translation into clinical use.
Key Challenges and Potential Solutions:
| Challenge | Description | Potential Solutions |
| Stability | Peptides are often susceptible to degradation by proteases in the body, leading to a short half-life. conceptlifesciences.comfrontiersin.org Chemical instability, such as oxidation of certain amino acids (e.g., methionine, cysteine, tryptophan) and deamidation of asparagine and glutamine, can also occur. conceptlifesciences.com | - Chemical Modifications: Incorporating unnatural amino acids, cyclization, N-terminal acetylation, and C-terminal amidation can enhance proteolytic stability. frontiersin.orgconceptlifesciences.com - Formulation Strategies: Developing stable formulations can protect against chemical degradation. conceptlifesciences.com |
| Cost of Synthesis | The chemical synthesis of peptides, especially complex or long sequences, can be expensive and time-consuming, particularly for research and large-scale production. conceptlifesciences.comfrontiersin.org | - Improved Synthesis Methods: Advances in solid-phase and liquid-phase peptide synthesis are making the process more efficient and cost-effective. drugdiscoverytrends.com - Recombinant Production: For larger peptides, expression in microbial systems can be a more economical alternative. brieflands.com |
| Bioavailability | Poor oral bioavailability is a major limitation for many peptides due to their size, charge, and susceptibility to degradation in the gastrointestinal tract. mdpi.com This often necessitates administration via injection. mdpi.com | - Delivery Systems: Encapsulation in nanoparticles or other delivery vehicles can protect peptides from degradation and enhance absorption. scispace.com - Permeation Enhancers: Co-administration with substances that improve intestinal membrane permeability. drugdiscoverytrends.com - Structural Modifications: Strategies like lipidation can improve membrane passage and overall bioavailability. conceptlifesciences.com |
Addressing these challenges through a combination of peptide engineering, advanced formulation science, and innovative delivery technologies is essential for realizing the full therapeutic potential of Bactenecin and other antimicrobial peptides. nih.govdrugdiscoverytrends.commedcraveonline.com
Integration of Multi-omics Data and Systems Biology for Comprehensive Understanding
To gain a deeper and more holistic understanding of Bactenecin's biological role and mechanism of action, the integration of multi-omics data through a systems biology approach is becoming increasingly vital. cmbio.iobrjac.com.br This approach moves beyond studying individual components in isolation and instead analyzes the complex interactions within a biological system as a whole. brjac.com.brnih.gov
Multi-omics integration involves combining data from various platforms, including:
Genomics: Studying the complete set of DNA to understand the genetic basis of susceptibility or resistance to the peptide.
Transcriptomics: Analyzing RNA transcripts to see how Bactenecin affects gene expression in both the pathogen and the host. frontlinegenomics.com
Proteomics: Examining the entire protein complement to identify protein targets of the peptide and downstream cellular responses. cmbio.iofrontlinegenomics.com
Metabolomics: Profiling metabolites to understand how Bactenecin alters the metabolic pathways of the target organism. cmbio.io
By integrating these datasets, researchers can:
Elucidate Mechanisms of Action: Move beyond simple membrane disruption to uncover more subtle and complex mechanisms, such as the inhibition of intracellular processes or modulation of host immune responses. cmbio.io
Identify Biomarkers: Discover molecular signatures that predict the efficacy of Bactenecin or the development of resistance. brjac.com.br
Build Predictive Models: Create computational models that simulate the interactions between Bactenecin and biological systems, aiding in the design of more effective derivatives and treatment strategies. brjac.com.br
A systems biology perspective, which combines experimental multi-omics data with computational and mathematical modeling, is crucial for untangling the intricate network of interactions that govern Bactenecin's effects. nih.govomicscouts.com This comprehensive understanding is essential for optimizing its therapeutic application and overcoming challenges like resistance. brjac.com.brfrontlinegenomics.com
Future Research Avenues in Understanding this compound's Biological Role and Therapeutic Applications
Future research on this compound and its derivatives is poised to further unlock their therapeutic potential and deepen our understanding of their biological functions. Key areas for future investigation include:
Advanced Mechanism of Action Studies: While membrane interaction is a known aspect, further research is needed to elucidate other potential intracellular targets and mechanisms. ubc.canih.gov Investigating its impact on bacterial processes like DNA replication, protein synthesis, and cell division could reveal novel modes of action. frontiersin.orgmdpi.com
Synergistic Combination Therapies: Exploring the synergistic effects of Bactenecin derivatives with conventional antibiotics is a promising strategy. frontiersin.orgfrontiersin.org This could potentially lower the required doses of both agents, reduce the likelihood of resistance development, and enhance efficacy against multidrug-resistant strains. frontiersin.org
Host-Modulatory Effects: Beyond direct antimicrobial activity, many AMPs, including Bactenecin, possess immunomodulatory properties. nih.govfrontiersin.org Future studies should focus on characterizing how Bactenecin modulates the host immune response, which could be harnessed for applications in wound healing and as a vaccine adjuvant. medcraveonline.commdpi.com
In Vivo Efficacy in Diverse Infection Models: While zebrafish models are valuable, testing optimized derivatives in a wider range of preclinical animal models of infection is crucial to validate their efficacy and safety before considering human trials. researchgate.netfrontiersin.org
Targeting Biofilms: Bacterial biofilms are notoriously difficult to eradicate with conventional antibiotics. Investigating the ability of Bactenecin derivatives to prevent biofilm formation and eradicate established biofilms is a critical area of research. frontiersin.orgfrontiersin.org
Development of Resistance: Although AMPs are thought to have a lower propensity for inducing resistance, it is essential to proactively study the potential for bacteria to develop resistance to Bactenecin derivatives and to understand the underlying mechanisms. researchgate.net
Continued research in these areas, supported by advances in peptide engineering and systems biology, will be instrumental in translating the promise of this compound into effective clinical therapies. researchgate.netmedcraveonline.comresearchgate.net
Q & A
Q. What are the primary methodologies for investigating the structural-functional relationships of Bactenecin-1?
To study structure-function relationships, researchers should combine biophysical techniques (e.g., NMR spectroscopy for structural resolution ) with functional assays (e.g., antimicrobial activity testing against Gram-negative/positive bacteria). Computational modeling (molecular dynamics simulations) can predict interaction mechanisms between this compound and microbial membranes. Experimental designs must standardize peptide purity and solvent conditions to minimize variability .
Q. How can researchers address variability in this compound’s antimicrobial activity across experimental models?
Variability often arises from differences in microbial strains, peptide concentrations, or assay conditions. To mitigate this, employ standardized protocols (e.g., CLSI guidelines for MIC assays) and include positive controls (e.g., polymyxin B). Statistical tools like ANOVA can identify confounding variables, while meta-analyses of existing datasets may reveal trends in activity thresholds .
Q. What ethical considerations apply when designing in vivo studies involving this compound?
In vivo studies require approval from institutional ethics committees, adherence to the 3Rs (Replacement, Reduction, Refinement), and transparent reporting of animal welfare metrics. For human-derived peptides, ensure compliance with biosafety protocols and intellectual property regulations .
Advanced Research Questions
Q. How can conflicting data on this compound’s immunomodulatory effects be systematically resolved?
Contradictions may stem from model specificity (e.g., murine vs. human cell lines) or contextual factors (e.g., infection vs. sterile inflammation). Researchers should:
Q. What strategies optimize the translational potential of this compound in overcoming bacterial resistance?
Advanced approaches include:
- Synergistic assays : Test this compound with conventional antibiotics (e.g., β-lactams) to identify combinatorial effects.
- Resistance induction studies : Serial passage experiments to evaluate resistance development.
- Nano-delivery systems : Use liposomal encapsulation to enhance stability and tissue penetration .
Q. How can researchers design studies to explore this compound’s role in host-microbiome interactions?
Utilize gnotobiotic models to isolate microbiome effects and metagenomic sequencing to profile microbial shifts. Integrate longitudinal data on peptide stability in mucosal environments and host gene expression profiles. Ensure reproducibility by validating findings across multiple cohorts .
Methodological Frameworks
What criteria define a robust research question for this compound studies?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) :
- Feasible : Align with available resources (e.g., peptide synthesis capabilities).
- Novel : Address gaps identified via systematic reviews (e.g., limited data on eukaryotic cell toxicity).
- Relevant : Link to broader goals, such as overcoming antimicrobial resistance .
Q. How should researchers integrate conflicting findings into a cohesive narrative?
- Critical appraisal : Evaluate methodological rigor of conflicting studies (e.g., sample size, controls).
- Data triangulation : Combine experimental, computational, and clinical data to identify consensus mechanisms.
- Transparent reporting : Use tools like PRISMA for systematic reviews to highlight discrepancies and propose resolutions .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Q. How can meta-analyses enhance understanding of this compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
